molecular formula C11H12ClNO B11889718 (1-Aminocyclobutyl)(4-chlorophenyl)methanone CAS No. 1394018-05-3

(1-Aminocyclobutyl)(4-chlorophenyl)methanone

Cat. No.: B11889718
CAS No.: 1394018-05-3
M. Wt: 209.67 g/mol
InChI Key: HQKYRYNIZNVYEB-UHFFFAOYSA-N
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Description

(1-Aminocyclobutyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C11H12ClNO. It is a derivative of methanone, featuring a cyclobutyl ring substituted with an amino group and a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclobutyl)(4-chlorophenyl)methanone typically involves the reaction of cyclobutanone with 4-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclobutyl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Aminocyclobutyl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Aminocyclobutyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Aminocyclobutyl)(4-methylphenyl)methanone
  • (1-Aminocyclobutyl)(4-fluorophenyl)methanone
  • (1-Aminocyclobutyl)(4-bromophenyl)methanone

Uniqueness

(1-Aminocyclobutyl)(4-chlorophenyl)methanone is unique due to the presence of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .

Properties

CAS No.

1394018-05-3

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

(1-aminocyclobutyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C11H12ClNO/c12-9-4-2-8(3-5-9)10(14)11(13)6-1-7-11/h2-5H,1,6-7,13H2

InChI Key

HQKYRYNIZNVYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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